molecular formula C11H12N2O4 B1508449 1-(5-Methoxy-6-nitroindolin-1-yl)ethanone

1-(5-Methoxy-6-nitroindolin-1-yl)ethanone

Cat. No. B1508449
M. Wt: 236.22 g/mol
InChI Key: MUPVEPBILYQHFK-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

A mixture of 1-acetyl-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole Intermediate B98 (0.56 g, 2.37 mmol) and 10% Pd on carbon (500 mg) in EtOH (100 mL) was stirred overnight under 1 atm of H2 gas, then was filtered through a pad of Celite. The filtrate was concentrated to dryness. The residue was dissolved in CH2Cl2 and purified by silica gel chromatography using 30-60% EtOAc/CH2Cl2to obtain 1-acetyl-5-(methyloxy)-2,3-dihydro-1H-indol-6-amine as a white solid (327 mg, 67%). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.09 s, 3H), 2.98 (t, J=8.33 Hz 2H), 3.70 (s, 3H), 3.99 (t, J=8.33 Hz, 2H), 4.62 (s, 2H), 6.69 (s, 1H), 7.52 (s, 1H); ESIMS (M+H)+=207.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
B98
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([O:16][CH3:17])=[C:10]([N+:13]([O-])=O)[CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]>CCO.[Pd]>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([O:16][CH3:17])=[C:10]([NH2:13])[CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=C(C=C12)[N+](=O)[O-])OC
Name
B98
Quantity
0.56 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight under 1 atm of H2 gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=C(C=C12)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 327 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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